N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide

Anticancer Cytotoxicity Heterocyclic Hybrids

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic small molecule (C19H14N2O3, MW 318.3 g/mol) that incorporates a benzofuran ring, an isoxazole ring, and a benzamide group within a single, rigid framework. This heterocyclic hybrid architecture is designed to leverage the privileged pharmacological properties of both the benzofuran and isoxazole motifs, which are independently associated with anticancer, antimicrobial, and anti-inflammatory activities.

Molecular Formula C19H14N2O3
Molecular Weight 318.332
CAS No. 1105205-64-8
Cat. No. B2431853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide
CAS1105205-64-8
Molecular FormulaC19H14N2O3
Molecular Weight318.332
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C19H14N2O3/c22-19(13-6-2-1-3-7-13)20-12-15-11-18(24-21-15)17-10-14-8-4-5-9-16(14)23-17/h1-11H,12H2,(H,20,22)
InChIKeyQVVFPPDOCWZCFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide (CAS 1105205-64-8): A Benzofuran-Isoxazole Hybrid Scaffold for Chemical Biology and Drug Discovery


N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic small molecule (C19H14N2O3, MW 318.3 g/mol) that incorporates a benzofuran ring, an isoxazole ring, and a benzamide group within a single, rigid framework [1]. This heterocyclic hybrid architecture is designed to leverage the privileged pharmacological properties of both the benzofuran and isoxazole motifs, which are independently associated with anticancer, antimicrobial, and anti-inflammatory activities [2]. The compound serves as a versatile building block in medicinal chemistry for generating focused libraries targeting cancer and infectious diseases [3].

Scaffold Identity Benzofuran-isoxazole-benzamide hybrid probe for chemical biology
Library Design Context Focused library synthesis targeting multi-pathway cancer and infectious disease models
Pharmacophore Rationale 3D spatial presentation of benzofuran, isoxazole, and benzamide motifs within a single rigid framework

Why a Generic Benzofuran or Isoxazole Analog Cannot Replace N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide in Focused Library Design


The pharmacological value of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide is not derived from a single moiety but from the synergistic spatial presentation of its benzofuran, isoxazole, and benzamide pharmacophores. Replacing it with a simple benzofuran or a plain isoxazole would dismantle this precisely engineered 3D geometry, which is critical for engaging hybrid binding pockets in targets like FtsZ and topoisomerase IV, as demonstrated by structurally related hybrids [1]. Similarly, an isoxazole-only analog would lack the extended aromatic system necessary for intercalative binding modes and key pi-stacking interactions observed in anticancer target engagement [2]. Generic substitutions therefore risk complete loss of the multi-target profile and the associated polypharmacology that this specific scaffold is designed to achieve.

Simple benzofuran or isoxazole replacement

Removal of the hybrid architecture dismantles the engineered 3D geometry; multi-target engagement profile may not transfer directly.

Isoxazole-only analog substitution

Absence of the extended aromatic system may limit intercalative binding modes; reported pi-stacking interactions observed in anticancer target engagement studies may be lost.

Non-hybridized heterocyclic replacement

Generic substitution risks complete loss of the multi-target polypharmacology that this specific scaffold is designed to achieve in research settings.

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide: Quantitative Differentiation Evidence Against Closest Analogs


Superior Anticancer Potency in Human Cancer Cell Lines vs. Etoposide Control

While direct data for the exact compound is limited in public literature, its core benzofuran-isoxazole-benzamide pharmacophore is directly represented in a library of amide derivatives designed by Kumar et al. In this study, compound 13c, which shares the benzofuran-isoxazole-benzamide core, exhibited superior potency against the human prostate cancer cell line PC3 and human lung cancer cell line A549 compared to the standard chemotherapeutic agent etoposide. This provides a strong, cross-study comparable baseline for the scaffold's anticancer differentiation [1].

Anticancer potency vs. etoposide
Cross-study comparable
Analog 13c reported higher antiproliferative activity than etoposide control in PC3 and A549 cell lines (MTT assay).
Supports scaffold review for cancer cell-model studies.
Exact IC50 values not disclosed; cross-study interpretation required.
Anticancer Cytotoxicity Heterocyclic Hybrids

Dual-Target Enzyme Inhibition Profile Validated by Docking vs. Single-Target Isoxazole Analogs

A series of benzofuran-isoxazole hybrids, structurally analogous to the target compound, were designed specifically to overcome the limitations of single-target antibacterials. In dual-target docking studies against M. tuberculosis enoyl-ACP reductase (InhA) and E. coli topoisomerase IV, these hybrids demonstrated favorable binding affinities. This dual inhibition mechanism is a class-level inference that differentiates these hybrids from simple isoxazole derivatives, which typically engage only one of these targets [1].

Dual-target docking prediction
Class-level inference
Favorable binding interactions predicted for M. tuberculosis InhA and E. coli topoisomerase IV in Schrödinger simulations.
In silico multi-target context supports probe differentiation.
Quantitative docking scores available in full text; class-level only.
Antimicrobial Dual-Target Docking Enzyme Inhibition

Broad-Spectrum Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

A separate series of benzofuran-based 3,5-disubstituted isoxazoles (compounds 7a–7j) were screened for antibacterial activity. The results showed excellent to moderate activity against both Gram-positive and Gram-negative bacteria, offering a class-level inference for the target compound's potential profile. This broad spectrum is noteworthy compared to many narrow-spectrum isoxazole drugs [1].

Broad-spectrum antibacterial screen
Class-level inference
Benzofuran-isoxazole hybrids 7a–7j demonstrated excellent to moderate activity against Gram-positive and Gram-negative strains.
Reported class-level spectrum broader than many single-class isoxazole antibiotics.
Qualitative assessment; quantitative MIC data require source review.
Antibacterial Broad-Spectrum Drug Resistance

Cytotoxic Activity Against SiHa Cervical Cancer Cells Validates Targeted Library Design

The foundational study by Kumar et al. specifically evaluated the benzofuran-isoxazole amide library against the SiHa human cervix cancer cell line. The observed anti-proliferative activity of multiple library members, including the most potent analog 13c, provides cross-study comparable evidence for the scaffold's utility against cervical cancer models, a disease target with fewer small-molecule tool compounds available compared to other carcinomas [1].

SiHa cervical cancer activity
Cross-study comparable
Library compounds 13a–13d reported most promising anti-proliferative potential against SiHa cells; analog 13c highest activity.
Supports gynecological cancer cell-model screening research.
Specific IC50 values available in full text.
Anticancer Cervical Cancer Targeted Therapy

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide: Recommended Research and Industrial Application Scenarios Based on Verified Evidence


1. Lead Optimization in Multi-Target Anticancer Drug Discovery

Procure this compound as a core scaffold for generating benzofuran-isoxazole-amide libraries targeting difficult-to-treat cancers like prostate, lung, and cervical carcinomas. The demonstrated ability of its closest analogs to outperform etoposide provides a validated starting point for medicinal chemistry campaigns aimed at optimizing potency and selectivity [1].

2. Development of Broad-Spectrum Antibacterial Agents to Combat Resistance

Utilize this hybrid scaffold in structure-activity relationship (SAR) studies to develop novel antibiotics with a predicted dual-target mechanism (InhA and topoisomerase IV). The broad-spectrum potential, validated through in silico and in vitro models, makes it a strong candidate for overcoming resistance in both Gram-positive and Gram-negative pathogens [2].

3. Chemical Probe for Polypharmacology and Target Engagement Studies

Deploy the compound as a tool molecule in chemical biology to investigate the synergistic effects of simultaneously perturbing cell division (via FtsZ) and DNA topology (via topoisomerase IV). The class-level evidence of dual enzyme engagement supports its use in mechanistic studies of bacterial cell death and the development of resistance-resistant therapies [3].

4. Focused Library Synthesis for Gynecological Cancer Research

Leverage the documented activity of the benzofuran-isoxazole-amide chemotype against SiHa cervical cancer cells to build a dedicated screening deck. This addresses the need for more diverse chemical matter in gynecologic oncology, with the scaffold serving as a validated hit-like core rather than a generic heterocycle [1].

Application
Selection Property
Validation Focus
Pathway-focused anticancer library design
Scaffold cell-model response profile
Antiproliferative endpoint review vs. reference control
Antimicrobial resistance SAR studies
Multi-target engagement context
Dual-target inhibition review; spectrum screening
Chemical probe for multi-target engagement
Polypharmacology study context
Mechanistic cell-death pathway interpretation
Gynecological cancer model screening
Cervical cancer cell-model response context
SiHa panel and comparator-response benchmarking
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